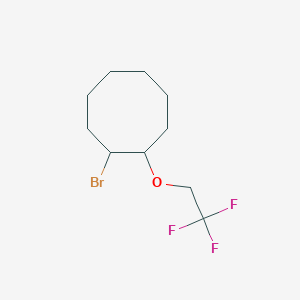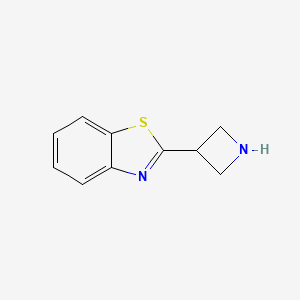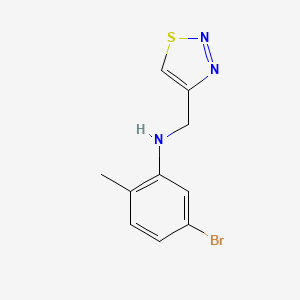
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to a cyclooctane ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and 2,2,2-trifluoroethanol.
Bromination: Cyclooctanol is first brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-bromocyclooctane.
Etherification: The brominated product is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted cyclooctane derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with unique properties, such as fluorinated polymers and surfactants.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoroethoxy group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cyclooctane ring, leading to different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar to the previous compound but with the trifluoroethoxy group in a different position on the benzene ring.
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane: This compound has a cyclohexane ring, which affects its steric and electronic properties compared to the cyclooctane ring.
The uniqueness of this compound lies in its larger ring size, which can influence its conformational flexibility and reactivity.
Eigenschaften
Molekularformel |
C10H16BrF3O |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H16BrF3O/c11-8-5-3-1-2-4-6-9(8)15-7-10(12,13)14/h8-9H,1-7H2 |
InChI-Schlüssel |
NIQLDUDIXVZUQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)




![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)

![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)





